![molecular formula C7H16N2 B3052994 1-Ethyl-4-methylpiperazine CAS No. 49860-76-6](/img/structure/B3052994.png)
1-Ethyl-4-methylpiperazine
Overview
Description
1-Ethyl-4-methylpiperazine is a chemical compound with the CAS Number: 49860-76-6. It has a molecular weight of 128.22 and its IUPAC name is 1-ethyl-4-methylpiperazine .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
1-Ethyl-4-methylpiperazine has a molecular formula of C7H16N2. It contains a total of 25 bonds; 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, and 2 tertiary amine(s) (aliphatic) .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-Ethyl-4-methylpiperazine is a solid or liquid at room temperature. It is stored in a sealed, dry environment .Scientific Research Applications
Drug Synthesis
1-Ethyl-4-methylpiperazine is often used in the synthesis of various drugs . The piperazine moiety is frequently found in drugs or bioactive molecules due to its chemical reactivity, which facilitates its insertion into the molecule .
Kinase Inhibitors
Piperazine-containing drugs, such as 1-Ethyl-4-methylpiperazine, are often used as kinase inhibitors . Kinase inhibitors are medications that block certain enzymes called kinases, which play a role in cell growth and survival.
Receptor Modulators
1-Ethyl-4-methylpiperazine is used in the development of receptor modulators . These are substances that have an effect on the function of receptors in the body. They can either increase (agonists) or decrease (antagonists) the activity of receptors.
Analytical Chemistry
In analytical chemistry, 1-Ethyl-4-methylpiperazine is used in the development of LC-MS/MS methods for the determination of certain impurities in various products .
Pharmacokinetic Optimization
The piperazine moiety, including 1-Ethyl-4-methylpiperazine, is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Scaffold in Drug Design
1-Ethyl-4-methylpiperazine can serve as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Ethyl-4-methylpiperazine is a derivative of piperazine . Piperazine and its derivatives are known to have a broad range of pharmacological properties . The primary targets of piperazine compounds are usually the neuromuscular junctions . They act by blocking the neurotransmitter acetylcholine at these junctions .
Mode of Action
The mode of action of piperazine compounds, including 1-Ethyl-4-methylpiperazine, is generally by paralyzing parasites , which allows the host body to easily expel the invasive organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . This results in the blocking of acetylcholine at the myoneural junction .
Biochemical Pathways
It is known that piperazine compounds can influence theGABAergic system , which plays a crucial role in the central nervous system . By acting as an agonist on GABA receptors, these compounds can affect various biochemical pathways related to neurotransmission .
Pharmacokinetics
Piperazine compounds are known to befreely soluble in water , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. Piperazine is a weak base with two pKb values of 5.35 and 9.73 at 25 °C . It readily absorbs water and carbon dioxide from the air . These properties can impact the bioavailability of the compound.
Result of Action
The primary result of the action of 1-Ethyl-4-methylpiperazine is the paralysis of parasites , leading to their expulsion from the host body . This is achieved through the compound’s interaction with the GABA receptor and the subsequent blocking of acetylcholine at the myoneural junction .
Action Environment
The action, efficacy, and stability of 1-Ethyl-4-methylpiperazine can be influenced by various environmental factors. For instance, the compound’s solubility in water and its ability to absorb water and carbon dioxide from the air can affect its stability and efficacy . Furthermore, factors such as pH and temperature can also influence the compound’s action .
properties
IUPAC Name |
1-ethyl-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-9-6-4-8(2)5-7-9/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIOGJHPPVXTOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481438 | |
Record name | Piperazine, 1-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49860-76-6 | |
Record name | Piperazine, 1-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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